molecular formula C18H16BrN3O2 B11539090 N-(4-{[(3E)-6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}phenyl)-N-methylacetamide

N-(4-{[(3E)-6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}phenyl)-N-methylacetamide

Cat. No.: B11539090
M. Wt: 386.2 g/mol
InChI Key: RHFDCIWANSMLQA-UHFFFAOYSA-N
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Description

N-(4-{[(3E)-6-BROMO-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}PHENYL)-N-METHYLACETAMIDE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(3E)-6-BROMO-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}PHENYL)-N-METHYLACETAMIDE typically involves multiple steps. One common method includes the condensation of 6-bromo-5-methyl-2-oxoindoline-3-carbaldehyde with 4-aminophenyl-N-methylacetamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(3E)-6-BROMO-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}PHENYL)-N-METHYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of iodinated derivatives or other substituted products.

Scientific Research Applications

N-(4-{[(3E)-6-BROMO-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}PHENYL)-N-METHYLACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-{[(3E)-6-BROMO-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}PHENYL)-N-METHYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the growth of cancer cells by interfering with cell division or inducing apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Another brominated compound with antimicrobial and anticancer properties.

    4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene: An indole derivative with antiviral activity.

Uniqueness

N-(4-{[(3E)-6-BROMO-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}PHENYL)-N-METHYLACETAMIDE is unique due to its specific structure, which combines an indole moiety with a brominated phenyl group and a methylacetamide side chain

Properties

Molecular Formula

C18H16BrN3O2

Molecular Weight

386.2 g/mol

IUPAC Name

N-[4-[(6-bromo-5-methyl-2-oxo-1H-indol-3-ylidene)amino]phenyl]-N-methylacetamide

InChI

InChI=1S/C18H16BrN3O2/c1-10-8-14-16(9-15(10)19)21-18(24)17(14)20-12-4-6-13(7-5-12)22(3)11(2)23/h4-9H,1-3H3,(H,20,21,24)

InChI Key

RHFDCIWANSMLQA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Br)NC(=O)C2=NC3=CC=C(C=C3)N(C)C(=O)C

Origin of Product

United States

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